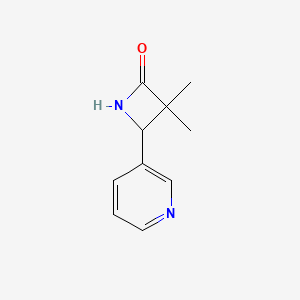

3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one

Description

Properties

IUPAC Name |

3,3-dimethyl-4-pyridin-3-ylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2)8(12-9(10)13)7-4-3-5-11-6-7/h3-6,8H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMBCYNDALLEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC1=O)C2=CN=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601257173 | |

| Record name | 2-Azetidinone, 3,3-dimethyl-4-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803609-54-2 | |

| Record name | 2-Azetidinone, 3,3-dimethyl-4-(3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803609-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azetidinone, 3,3-dimethyl-4-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 3-Amino-3-(pyridin-3-yl)propionic Acid Derivatives

One of the principal synthetic routes involves cyclization of 3-amino-3-(pyridin-3-yl)propionic acid derivatives to form the azetidin-2-one ring.

- Starting Material : dl-3-amino-3-(pyridin-3-yl)propionic acid (commercially available or synthesized by known methods).

- Cyclization Reagents : Trifluoromethanesulfonyl chloride (trifluoromethylsulfonyl chloride) or methanesulfonyl chloride in acetonitrile.

- Base : Sodium bicarbonate or potassium bicarbonate.

- Conditions : The reaction is conducted in acetonitrile solution, facilitating ring closure to the azetidin-2-one structure.

- Introduction of 3,3-Dimethyl Substitution : Alpha-methylation on the N-methyl lactam ring is achieved using lithium diisopropylamide and methyl iodide, followed by reduction with borane-tetrahydrofuran complex to yield the 3,3-dimethyl substituted azetidin-2-one.

- Isomer Separation : The trans- and cis-isomers of 1,3-dimethyl-2-(pyridin-3-yl)azetidine can be separated for further functionalization.

This method is well-documented in patent literature and allows for the preparation of 3,3-dimethyl azetidin-2-one derivatives with pyridin-3-yl substitution.

Synthesis via Schiff Base Intermediates and Monochloroacetyl Chloride Cyclization

Another robust method involves the formation of Schiff bases followed by cyclization with monochloroacetyl chloride.

- Step 1: Schiff Base Formation

- React substituted pyridin-3-yl aldehydes with primary amines to form Schiff bases.

- Conditions: Reflux in ethanol with glacial acetic acid as catalyst, typically for 4-5 hours.

- Step 2: Cyclization

- The Schiff base reacts with monochloroacetyl chloride in the presence of triethylamine in dichloromethane.

- Reaction is conducted at room temperature with stirring, followed by reflux for approximately 1.5 hours.

- Workup

- Neutralization with sodium bicarbonate, precipitation, washing, and purification by thin-layer chromatography and recrystallization.

- Yields and Purity

- Yields range from 64% to 74% depending on substituents.

- Purity confirmed by IR, 1H NMR, 13C NMR, and elemental analysis.

This method has been applied in the synthesis of 3-chloro-1-substituted phenyl-4-(pyridin-3-yl)azetidin-2-one derivatives, which are structurally related and can be adapted for 3,3-dimethyl analogs by appropriate choice of starting materials.

Oxidative and Functional Group Transformations on Pre-formed Azetidinones

- Starting from 4-(substituted phenyl)-3,3-dimethylazetidin-2-ones, oxidative transformations can be performed to introduce or modify substituents on the azetidinone ring.

- For example, oxidation using ceric ammonium nitrate in acetonitrile at low temperature (0 °C) followed by extraction and purification has been reported.

- Epoxidation or sulfoxidation reactions using 3-chloroperoxybenzoic acid in dichloromethane at 0 °C to room temperature can further functionalize the azetidinone ring.

- These transformations allow tuning of the chemical properties and biological activity of the azetidin-2-one derivatives.

General Synthetic Scheme Overview

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization of amino acid | Trifluoromethanesulfonyl chloride, NaHCO3, MeCN, RT | Formation of azetidin-2-one ring |

| 2 | Alpha-methylation | Lithium diisopropylamide, methyl iodide, THF, reduction | Introduction of 3,3-dimethyl groups |

| 3 | Schiff base formation | Aldehyde + amine, EtOH, acetic acid, reflux | Formation of imine intermediate |

| 4 | Cyclization with acid chloride | Monochloroacetyl chloride, triethylamine, DCM, reflux | Azetidin-2-one ring closure with chloro substituent |

| 5 | Oxidative modifications | Ceric ammonium nitrate, 3-chloroperoxybenzoic acid | Functional group transformations on azetidinone |

Research Findings and Analytical Data

- Spectral Confirmation : Synthesized compounds are confirmed by IR (carbonyl stretch ~1690 cm⁻¹), 1H NMR (distinct azetidinone ring protons at ~5.1-5.4 ppm), 13C NMR, and mass spectrometry.

- Yields : Typically moderate to good yields (60-75%) are reported depending on the substituents and reaction conditions.

- Purification : Flash column chromatography and recrystallization from ethanol or absolute alcohol are standard purification methods.

- Biological Relevance : These compounds show promising antimicrobial and pharmacological activities, motivating the development of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that derivatives of 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one exhibit significant antibacterial and antifungal activities. These compounds have been shown to inhibit the growth of several bacterial strains and fungi, making them candidates for therapeutic agents against infectious diseases. For instance, studies have demonstrated that similar pyridine-containing azetidines can effectively combat pathogens such as Staphylococcus aureus and Escherichia coli .

Synthesis of Novel Derivatives

The compound serves as a precursor in the synthesis of new heterocyclic amino acid derivatives. Techniques such as the Horner–Wadsworth–Emmons reaction and Suzuki–Miyaura cross-coupling have been employed to create functionalized azetidines that may possess enhanced pharmacological properties . The ability to modify the azetidine structure allows researchers to explore structure-activity relationships (SAR) that can lead to improved drug candidates.

Mechanistic Studies

Understanding the mechanism of action for this compound is crucial for optimizing its therapeutic potential. Preliminary interaction studies suggest that this compound may bind to bacterial ribosomes or enzymes involved in cell wall synthesis, which could explain its antimicrobial effects . Such insights are important for guiding further development and refinement of this compound as a drug candidate.

Structural Comparisons with Related Compounds

The uniqueness of this compound can be highlighted through comparisons with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(Pyridin-2-yl)azetidin-2-one | Pyridine group at position 4 | Antibacterial activity |

| 1-(Pyridin-4-yl)-azetidin-2-one | Pyridine at position 1 | Antifungal properties |

| 2-Acetylpyridine azetidine | Acetyl group attached to pyridine | Anticancer activity |

The specific substitution pattern on the azetidine ring in this compound, particularly the presence of two methyl groups at the 3-position, may influence its biological activity and pharmacokinetic properties differently compared to other derivatives .

Synthesis Techniques

Recent advancements in synthetic methodologies have enhanced the efficiency of producing this compound. Techniques such as microwave-assisted synthesis and palladium-catalyzed reactions have been explored to improve yields and reduce reaction times . These methods facilitate the rapid development of new derivatives for further biological evaluation.

Case Studies

Several studies have focused on the antimicrobial efficacy of newly synthesized derivatives based on this compound. For example, a series of derivatives were synthesized and tested against various bacterial strains using methods like Agar well diffusion. Results indicated that some derivatives exhibited mild to moderate activity compared to established antibiotics like Streptomycin and Fluconazole .

Table: Antibacterial Activity of Synthesized Derivatives

| Compound Name | Activity Against | Reference Standard |

|---|---|---|

| 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-one | Staphylococcus aureus, Bacillus subtilis | Streptomycin |

| 1-(4-bromo phenyl)-3-chloro-4-(pyridine-3-yl) azetidine-2-one | Escherichia coli | Fluconazole |

These findings underscore the potential applications of this compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one involves its interaction with specific molecular targets. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various effects depending on the specific target and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Antimicrobial Azetidin-2-one Derivatives

3-Chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-ones

- Structure : Chlorine substitution at C3 and aryl groups at C1.

- Activity : Potent against S. aureus (MTCC-3160) with MIC values of 0.2–1.3 µg/mL, outperforming standard antibiotics in some cases. The pyridin-3-yl group enhances membrane penetration .

- Limitations: Lower efficacy against Gram-negative bacteria like Pseudomonas aeruginosa (MIC: 4–45 µg/mL) .

Table 1: Antimicrobial Activity of Selected Azetidin-2-one Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogens | Reference |

|---|---|---|---|---|

| 3,3-Dimethyl-4-(pyridin-3-yl) | 0.2–1.3 | 4–45 | S. aureus, E. coli | |

| 3-Chloro-1-(4-nitrophenyl) variant | 1.0–2.5 | 10–50 | Bacillus subtilis, E. coli |

Antiviral Azetidin-2-one Derivatives

Azetidin-2-one 3,3-Dimethyl-4-(1-aminoethyl)

- Structure : Ethylamine substitution at C3.

- Activity : Binds to SARS-CoV-2 Mpro (PDB ID: 6LU7) via hydrogen bonds and Pi–alkyl interactions, with a docking score of −5.39 kcal/mol. Exhibits lower toxicity than the reference inhibitor N3 (−7.013 kcal/mol) .

Table 2: SARS-CoV-2 Mpro Docking Scores

| Compound | Docking Score (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| 3,3-Dimethyl-4-(1-aminoethyl) | −5.39 | Hydrogen bonds, Pi–alkyl | |

| 11-Oxa-dispiro[4.0.4.1]undecan-1-ol | −5.755 | Pi–sulfur, hydrophobic |

Anticancer Azetidin-2-one Derivatives

cis-N-(4-Methoxyphenyl)-3-phenoxy-4-(4-methylphenyl)azetidin-2-one (Compound 6)

- Structure: Methoxyphenyl and phenoxy substituents.

- Activity: Selective cytotoxicity against cervical cancer (SiHa: IC50 = 0.1 µM) and melanoma (B16F10: IC50 = 1.2 µM) with minimal hepatotoxicity (IC50 = 10.00 µM in Chang cells). Tubulin destabilization is the proposed mechanism .

Phytochemical Azetidin-2-one Derivatives

Key Structural-Activity Relationships (SARs)

C3 Substitution : Methyl groups enhance metabolic stability, while chlorine or allyl groups improve antimicrobial/antiproliferative potency .

C4 Pyridine vs. Aminoethyl: Pyridin-3-yl boosts antibacterial activity, while aminoethyl enhances viral protease binding .

Ring B Pharmacophore : Aryl or heteroaryl groups at C1/C4 are critical for tubulin targeting in anticancer derivatives .

Biological Activity

3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one is a nitrogen-containing heterocyclic compound characterized by its azetidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and antifungal applications. The presence of the pyridine moiety enhances its interaction with various biological targets, making it a candidate for drug development.

The synthesis of this compound typically involves several key steps, including the use of palladium-catalyzed reactions and microwave-assisted synthesis to improve yields and reduce reaction times. The compound can be synthesized from (N-Boc)azetidin-3-one through a series of reactions, including the DBU-catalyzed Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. Notable findings include:

- Antibacterial Properties : Derivatives of pyridine-containing azetidines have shown the ability to inhibit the growth of various bacterial strains. This suggests their potential as therapeutic agents against infections.

- Antifungal Activity : Similar compounds have demonstrated antifungal properties, indicating a broad spectrum of antimicrobial activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The specific substitution pattern on the azetidine ring influences its pharmacological properties. For example, the presence of two methyl groups at the 3-position may enhance its interaction with biological targets compared to other derivatives.

Comparative Analysis

The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(Pyridin-2-yl)azetidin-2-one | Contains a pyridine group at position 4 | Antibacterial activity |

| 1-(Pyridin-4-yl)-azetidin-2-one | Pyridine at position 1 | Antifungal properties |

| 2-Acetylpyridine azetidine | Acetyl group attached to pyridine | Anticancer activity |

Uniqueness : The dual methyl substitution at the azetidine ring and specific placement of the pyridine moiety set this compound apart from these compounds, potentially enhancing its biological activity.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Antibacterial Studies : A study demonstrated that derivatives similar to this compound effectively inhibited bacterial ribosomes or enzymes involved in cell wall synthesis, showcasing their potential as antibiotic agents.

- In Vitro Testing : In vitro assays indicated that certain derivatives exhibited significant inhibitory effects against common pathogenic bacteria, with minimum inhibitory concentrations (MICs) suggesting strong antibacterial properties .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one?

The compound is synthesized via [2+2] cycloaddition between ketenes and imines, a well-established method for β-lactam formation. Computational studies suggest a stepwise mechanism involving nucleophilic attack of the imine nitrogen on the ketene’s sp-hybridized carbon, followed by ring closure . Reaction optimization requires careful control of steric and electronic factors, particularly for the pyridinyl substituent. Characterization typically involves -/-NMR, FT-IR, and mass spectrometry.

Q. How is the structural conformation of the azetidin-2-one ring analyzed experimentally?

X-ray crystallography is the gold standard for determining ring puckering and substituent orientation. Software suites like SHELXL refine structural parameters (bond lengths, angles, torsion angles) using high-resolution diffraction data . For flexible rings, Cremer-Pople puckering coordinates quantify deviations from planarity, with amplitude (q) and phase (φ) parameters calculated from atomic coordinates .

Q. What preliminary biological assays are used to evaluate the anticancer potential of azetidin-2-one derivatives?

In vitro cytotoxicity assays (e.g., MTT or SRB) measure IC values against cancer cell lines (e.g., SiHa cervical cancer, B16F10 melanoma) and normal cells (e.g., Chang hepatocytes) to assess selectivity. Apoptosis induction is validated via flow cytometry (Annexin V/PI staining) or caspase-3 activation assays .

Advanced Research Questions

Q. How do computational studies address mechanistic ambiguities in β-lactam synthesis?

Density functional theory (DFT) calculations model transition states and energy barriers for [2+2] cycloadditions. For example, the ketene-imine reaction exhibits a stepwise pathway with zwitterionic intermediates, where substituents on the pyridine ring influence regioselectivity and reaction kinetics . Molecular dynamics simulations further predict solvent effects and steric constraints in azetidin-2-one formation.

Q. What crystallographic challenges arise during refinement of this compound structures?

Disordered pyridinyl groups or twinning in crystals complicate refinement. SHELXL’s TWIN/BASF commands model twinning ratios, while restraints on bond lengths/angles mitigate overfitting . High-resolution data (≤1.0 Å) are preferred to resolve conformational flexibility in the azetidine ring .

Q. How are structure-activity relationships (SARs) established for azetidin-2-one derivatives in drug discovery?

SAR studies systematically vary substituents (e.g., pyridinyl position, methyl groups) and correlate changes with bioactivity. For example:

- Pyridinyl orientation : 3-Pyridinyl enhances hydrogen bonding with CRF-1 receptors compared to 2- or 4-substituted analogs .

- Methyl groups : 3,3-Dimethyl substitution increases steric hindrance, potentially improving metabolic stability . Quantitative SAR (QSAR) models use descriptors like logP, polar surface area, and dipole moments to predict pharmacokinetics .

Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.